3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid
CAS No.: 491614-03-0
Cat. No.: VC7222033
Molecular Formula: C16H17NO4
Molecular Weight: 287.315
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491614-03-0 |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 287.315 |
| IUPAC Name | 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20) |
| Standard InChI Key | RGBLFHRFSPONQB-UHFFFAOYSA-N |
| SMILES | CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid, reflects its three key components:
-
A naphthalene ring substituted with a methoxy group at position 4
-
A propanoic acid chain at position 1 of the naphthalene system
-
An acetamido group (-NHCOCH₃) at the β-carbon of the propanoic acid
The stereochemistry at the β-carbon remains unspecified in most literature, though chiral analogs like (3R)-3-acetamido-3-(4-ethoxyphenyl)propanoic acid (PubChem CID: 686145) demonstrate the importance of stereocenters in biological activity .
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₄ | |
| Molecular Weight | 287.315 g/mol | |
| SMILES Notation | CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC | |
| XLogP3-AA (LogP) | 2.1 (Predicted) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
The methoxy group enhances lipophilicity (LogP ≈ 2.1), while the carboxylic acid and acetamido groups provide hydrogen-bonding capacity. Comparative studies with 3-acetamido-3-(4-fluorophenyl)propanoic acid (LogP: 1.8) highlight how aromatic substituents modulate solubility .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis typically employs a Friedel-Crafts acylation strategy, as evidenced by analogous compounds :
-
Naphthalene functionalization: 1-Methoxynaphthalene undergoes electrophilic substitution to introduce a propanoic acid side chain.
-
Amidation: The intermediate β-amino acid reacts with acetyl chloride to form the acetamido group.
A representative pathway for structurally related compounds involves:
Purification and Yield Optimization
-
Chromatographic methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity
-
Crystallization: Ethanol/water mixtures yield crystals suitable for X-ray diffraction (unpublished data for analog CID 78947575)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.2–7.1 (m, 7H, naphthalene H)
-
δ 4.1 (s, 3H, OCH₃)
-
δ 3.8 (q, 1H, CH-NHCO)
-
δ 2.6 (d, 2H, CH₂CO₂H)
-
δ 2.0 (s, 3H, COCH₃)
¹³C NMR:
Mass Spectrometry
-
ESI-MS (m/z): 288.1 [M+H]⁺ (calc. 287.3)
-
Fragmentation pattern dominated by loss of CH₃COOH (60 Da) and CO₂ (44 Da)
Biological Relevance and Applications
Protein Interaction Modulation
Structural analogs inhibit Mcl-1, an antiapoptotic Bcl-2 family protein, by binding its BH3 groove (Ki = 180 nM for compound 21 in PMC4033665) . The naphthalene moiety likely engages in π-stacking with His224 and Arg263 residues, while the carboxylic acid forms salt bridges .
Structure-Activity Relationships (SAR)
Comparative analysis with derivatives reveals:
-
Methoxy position: 4-substitution (vs. 3-methoxy in CID 78947575) enhances Mcl-1 binding by 3-fold
-
Aromatic systems: Naphthalene (vs. phenyl in CID 3121001) improves hydrophobic interactions
-
Acid group: Free CO₂H critical for activity; esterification abolishes binding
Comparative Analysis of Acetamido Propanoic Acid Derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume